molecular formula C20H21N3O B2432897 2-[1-(4-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole CAS No. 950084-08-9

2-[1-(4-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole

Cat. No. B2432897
M. Wt: 319.408
InChI Key: AZRXLSAFDJFLIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[1-(4-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole” is a complex organic molecule. It appears to be a derivative of benzodiazole and piperidine1. However, specific information about this compound is not readily available in the literature.



Synthesis Analysis

The synthesis of similar compounds often involves the benzoylation of substituted phenols under low temperature2. However, the specific synthesis process for “2-[1-(4-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole” is not explicitly documented in the available literature.



Molecular Structure Analysis

The molecular structure of “2-[1-(4-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole” is not directly available. However, it can be inferred from its name that it contains a benzodiazole ring and a piperidine ring, which are common structures in many pharmaceutical compounds3.



Chemical Reactions Analysis

The specific chemical reactions involving “2-[1-(4-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole” are not documented in the available literature. However, piperidine derivatives are known to undergo various intra- and intermolecular reactions leading to the formation of various substituted piperidines4.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of “2-[1-(4-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole” are not documented in the available literature.


Safety And Hazards

The safety and hazards associated with “2-[1-(4-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole” are not documented in the available literature. However, similar compounds are often handled with care due to their potential biological activity5.


Future Directions

The future directions for research on “2-[1-(4-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole” are not explicitly documented in the available literature. However, given the importance of piperidine and benzodiazole derivatives in pharmaceutical research, it is likely that further studies will continue to explore the synthesis, properties, and potential applications of such compounds4.


properties

IUPAC Name

[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-14-8-10-15(11-9-14)20(24)23-12-4-5-16(13-23)19-21-17-6-2-3-7-18(17)22-19/h2-3,6-11,16H,4-5,12-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRXLSAFDJFLIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCCC(C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(4-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole

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